(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)
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Overview
Description
(E,E)-N,N’-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) is an organic compound characterized by its unique structure, which includes two imine groups and an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) typically involves the condensation reaction between ethane-1,2-diamine and 2-[(prop-2-en-1-yl)oxy]benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E,E)-N,N’-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) involves its interaction with specific molecular targets. The imine groups can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit catalytic activity or biological activity, depending on the metal ion and the specific application. The prop-2-en-1-yl groups can also participate in various chemical reactions, further enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(salicylideneimine): A similar compound with two imine groups and an ethane-1,2-diyl bridge, but with different substituents on the aromatic rings.
N,N’-Ethylenebis(2-hydroxybenzylideneimine): Another related compound with hydroxyl groups instead of prop-2-en-1-yl groups.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) is unique due to the presence of prop-2-en-1-yl groups, which provide additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
494764-40-8 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2-prop-2-enoxyphenyl)-N-[2-[(2-prop-2-enoxyphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C22H24N2O2/c1-3-15-25-21-11-7-5-9-19(21)17-23-13-14-24-18-20-10-6-8-12-22(20)26-16-4-2/h3-12,17-18H,1-2,13-16H2 |
InChI Key |
MZDHAGBXYCWHTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NCCN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
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